molecular formula C12H10ClNO2 B8467746 Methyl (6-chloroquinolin-2-yl)acetate

Methyl (6-chloroquinolin-2-yl)acetate

Cat. No.: B8467746
M. Wt: 235.66 g/mol
InChI Key: OFXAXPCJCNYRSD-UHFFFAOYSA-N
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Description

Methyl (6-chloroquinolin-2-yl)acetate is a heterocyclic organic compound featuring a quinoline core substituted with a chlorine atom at the 6-position and an acetate ester group at the 2-position. Its molecular formula is C₁₂H₁₀ClNO₂, with a molecular weight of 235.67 g/mol (calculated from atomic masses). Quinoline derivatives are renowned for their pharmacological relevance, particularly in antimalarial and anticancer research, due to their structural resemblance to natural alkaloids .

The synthesis of this compound likely involves nucleophilic substitution or condensation reactions. For instance, analogous pathways described in the literature include reacting chloroquinoline derivatives with methyl acetoacetate or cyanoacetate esters under basic conditions (e.g., triethylamine in ethanol) followed by recrystallization .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

methyl 2-(6-chloroquinolin-2-yl)acetate

InChI

InChI=1S/C12H10ClNO2/c1-16-12(15)7-10-4-2-8-6-9(13)3-5-11(8)14-10/h2-6H,7H2,1H3

InChI Key

OFXAXPCJCNYRSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC2=C(C=C1)C=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl (6-chloroquinolin-2-yl)acetate shares structural and functional similarities with several quinoline, pyridine, and indole derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison of this compound with Analogs

Compound Name Aromatic System Substituents Ester Group Molecular Weight (g/mol) Key Applications/Notes References
This compound Quinoline 6-Cl, 2-acetate Methyl 235.67 Pharmaceutical intermediate
(Z)-Ethyl-3-(6-amino-2-Cl-quinolin-3-yl)-2-cyanoacrylate Quinoline 6-NH₂, 2-Cl, 3-cyanoacrylate Ethyl Not reported Synthesis intermediate; potential bioactive properties
Ethyl 2-cyano-2-(6-methylquinolin-4-yl)acetate Quinoline 6-CH₃, 4-cyanoacetate Ethyl Not reported Synthesized via nucleophilic substitution; used in heterocyclic chemistry
Methyl 2-(6-Cl-1-Me-indol-3-yl)acetate Indole 6-Cl, 1-CH₃, 3-acetate Methyl 237.68 High-purity pharmaceutical intermediate
Ethyl 2-(6-Cl-pyridin-2-yl)acetate Pyridine 6-Cl, 2-acetate Ethyl 199.63* Structural analog with 97% similarity to target
Methyl 2-(6-Me-pyridin-2-yl)acetate Pyridine 6-CH₃, 2-acetate Methyl 165.19 Solubility studies; industrial applications

*Calculated from molecular formula C₇H₈ClNO₂.

Key Observations:

Indole derivatives (entry 4) may offer distinct electronic properties due to the five-membered aromatic ring, influencing reactivity in cross-coupling reactions .

Substituent Effects: The 6-chloro group in the target compound and its pyridine analog (entry 5) enhances electrophilicity, facilitating further functionalization (e.g., Suzuki-Miyaura couplings) . Amino or methyl substituents (entries 2 and 3) alter solubility and bioavailability, with amino groups enabling hydrogen-bonding interactions .

Ester Group Variability :

  • Methyl esters (entries 1, 4, 6) generally exhibit lower molecular weights and higher volatility than ethyl esters, impacting purification methods (e.g., distillation vs. recrystallization) .
  • Ethyl esters (entries 2, 3, 5) may confer better stability under acidic conditions due to reduced steric hindrance .

Synthetic Pathways: Most analogs are synthesized via nucleophilic substitution (e.g., reactions of chlorinated heterocycles with malononitrile or cyanoacetate esters in ethanol/triethylamine) . Pyridine derivatives (entries 5–6) often require milder conditions due to the less electron-deficient aromatic system compared to quinoline .

Applications: Quinoline derivatives are predominantly used in medicinal chemistry (e.g., antimalarial agents), whereas pyridine analogs find roles in agrochemicals and material science . Indole-based esters (entry 4) are prioritized in CNS drug development due to structural resemblance to serotonin .

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